1-(4-Iodobenzyl)-4-methylpiperazine
Description
Historical Context of Piperazine (B1678402) Derivatives in Chemical Biology Research
Piperazine and its derivatives have a rich history in medicinal and chemical biology research. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a common scaffold found in numerous biologically active compounds. researchgate.net Initially, piperazine itself was introduced as an anthelmintic agent to treat parasitic worm infections.
In the mid-20th century, the therapeutic applications of piperazine derivatives expanded significantly. Researchers discovered that modifications to the piperazine structure could lead to compounds with a wide array of pharmacological activities. researchgate.net This led to the development of various classes of drugs, including antihistamines, antiemetics, and antipsychotics.
A pivotal development in the research of piperazine derivatives was the discovery of their effects on the central nervous system. europa.eu Compounds such as 1-benzylpiperazine (B3395278) (BZP) were initially investigated as potential antidepressant medications in the 1970s. researchgate.netresearchgate.net These investigations revealed that BZP and related compounds could modulate the levels of key neurotransmitters like dopamine (B1211576) and serotonin (B10506) in the brain, producing stimulant effects. researchgate.netnih.gov This discovery opened up a new avenue of research, focusing on the use of piperazine derivatives as probes to study neurochemical pathways and as templates for designing novel psychoactive drugs. researchgate.netresearchgate.net
Rationale for Investigating 1-(4-Iodobenzyl)-4-methylpiperazine in Scientific Studies
The specific rationale for investigating this compound stems from the unique combination of its structural features: the benzylpiperazine core and the iodine atom on the benzyl (B1604629) ring.
The benzylpiperazine moiety is known to interact with monoamine transporters, including those for dopamine (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT). wikipedia.org Benzylpiperazine itself acts as a releasing agent and reuptake inhibitor for these neurotransmitters, leading to increased synaptic concentrations. nih.govwikipedia.org This pharmacological profile makes it a valuable tool for studying the function of these transporter systems, which are implicated in numerous neurological and psychiatric conditions.
The presence of an iodine atom at the para-position of the benzyl group is particularly significant for neuroimaging studies. The iodine atom can be replaced with a radioactive isotope of iodine, such as ¹²³I or ¹²⁵I. This process, known as radioiodination, allows for the creation of radiolabeled tracers that can be used in non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT) and in vitro autoradiography. nih.gov
Therefore, this compound is a prime candidate for development as a molecular probe for brain imaging. A radiolabeled version of this compound could potentially bind to monoamine transporters, allowing researchers to visualize and quantify their distribution and density in the living brain. This has significant implications for understanding the pathophysiology of disorders like Parkinson's disease, depression, and addiction, where monoamine systems are dysregulated. nih.gov For instance, a similar compound, [¹²³I]-4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine, was synthesized and evaluated as a selective tracer for imaging the dopamine transporter. nih.gov
Scope and Focus of Current Academic Research on the Compound
Given its properties, the current academic research interest in this compound is primarily in the field of medicinal chemistry and neuropharmacology. The main focus is on its potential as a precursor for radioligands for imaging monoamine transporters. Research efforts would likely involve:
Synthesis and Radiolabeling: Developing efficient methods for the synthesis of this compound and its subsequent radiolabeling with iodine isotopes. This includes the synthesis of non-radioactive reference standards and precursors for radioiodination, such as a tributylstannyl derivative. nih.gov
In Vitro Characterization: Performing binding assays to determine the affinity and selectivity of the compound for different monoamine transporters (DAT, NET, SERT). This is a crucial step to validate its potential as a specific imaging agent.
In Vivo Evaluation: In preclinical studies using animal models, the biodistribution and brain uptake of the radiolabeled compound would be investigated. These studies aim to determine if the tracer can cross the blood-brain barrier and accumulate in brain regions rich in the target transporter. nih.gov
While commercially available as a research chemical, extensive published studies focusing solely on this compound are limited. rdchemicals.combldpharm.comsigmaaldrich.combiosynth.comchemenu.com Its primary role at present appears to be that of a building block or a tool compound for the development of more complex molecular probes for neuroscience research.
Interactive Data Tables
Pharmacological Profile of Related Benzylpiperazine Derivatives
| Compound | Primary Mechanism of Action | Effects on Neurotransmitters |
| 1-Benzylpiperazine (BZP) | Monoamine Releasing Agent/Reuptake Inhibitor | Increases Dopamine and Serotonin |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | Serotonin Agonist | Primarily acts on Serotonin systems |
| 1-(3-Chlorophenyl)piperazine (mCPP) | Serotonin Receptor Agonist | Probes Serotonin function |
Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₇IN₂ |
| Molecular Weight | 316.18 g/mol |
| Appearance | Not specified in literature |
| Application | Research Chemical, Radiotracer Precursor |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(4-iodophenyl)methyl]-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17IN2/c1-14-6-8-15(9-7-14)10-11-2-4-12(13)5-3-11/h2-5H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNZBZUWIDAZHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428762 | |
| Record name | 1-(4-Iodobenzyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102294-97-3 | |
| Record name | 1-(4-Iodobenzyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1 4 Iodobenzyl 4 Methylpiperazine
Established Synthetic Routes to the Core 1-(4-Iodobenzyl)-4-methylpiperazine Structure
The creation of the this compound framework is primarily achieved through well-known reactions that form the carbon-nitrogen bond between the piperazine (B1678402) ring and the iodobenzyl moiety. These methods are characterized by their reliability and are built upon the availability of specific precursor molecules.
Precursor-based Synthesis Approaches
The synthesis of the target compound is fundamentally dependent on the availability of its key precursors: 1-methylpiperazine (B117243) and a suitable 4-iodobenzyl electrophile, typically 4-iodobenzyl halide. The synthesis of these precursors is a critical first step.
1-methylpiperazine itself can be prepared from its precursor, 1-amino-4-methylpiperazine (B1216902). One common industrial method for producing 1-amino-4-methylpiperazine involves the reduction of 1-methyl-4-nitrosopiperazine. google.commdpi.com This reduction has traditionally been carried out using methods like zinc dust in acetic acid. google.com More modern, greener approaches utilize catalytic hydrogenation. For instance, a method using a paramagnetic Pd/Fe₃O₄-FeO catalyst in a water-halogenated hydrocarbon two-phase system allows for high selectivity and yield, avoiding over-reduction byproducts. google.com This catalytic method is notable for its environmental and safety benefits over older synthetic routes. google.com
The 4-iodobenzyl component is typically prepared from p-toluidine (B81030) or a related precursor, which undergoes diazotization followed by a Sandmeyer-type reaction with potassium iodide to introduce the iodine atom. Subsequent free-radical halogenation at the benzylic position yields the required 4-iodobenzyl halide.
Table 1: Synthesis of Key Precursor 1-Amino-4-methylpiperazine
| Starting Material | Reagent(s) | Key Features |
|---|---|---|
| 1-Methyl-4-nitrosopiperazine | Zinc powder, Glacial acetic acid | Traditional, common industrial method. google.com |
Alkylation Reactions in Piperazine Synthesis
The principal method for constructing the this compound molecule is through the nucleophilic substitution reaction between 1-methylpiperazine and a 4-iodobenzyl halide (e.g., 4-iodobenzyl bromide or chloride). In this Sɴ2 reaction, the secondary amine nitrogen of 1-methylpiperazine acts as the nucleophile, attacking the electrophilic benzylic carbon of the 4-iodobenzyl halide and displacing the halide leaving group.
This reaction is typically carried out in a suitable polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), and in the presence of a non-nucleophilic base like potassium carbonate or triethylamine. The base serves to neutralize the hydrohalic acid byproduct formed during the reaction, driving the equilibrium towards the product. The piperazine moiety is a common building block in medicinal chemistry, and its alkylation is a fundamental strategy for creating diverse molecular structures. nih.gov
Continuous Flow Synthesis Methods in Research Scale
Modern synthetic chemistry has seen a shift towards continuous flow manufacturing to enhance safety, efficiency, and scalability. researchgate.netalmacgroup.com While specific literature on the continuous flow synthesis of this compound is not prominent, the principles are directly applicable. A flow process would involve pumping streams of the reactants, 1-methylpiperazine and 4-iodobenzyl halide, through a heated reactor coil or microreactor. researchgate.net
The advantages of a flow approach for this alkylation reaction are significant. rsc.org They include superior heat and mass transfer, precise control over reaction time and temperature, and the ability to safely handle potentially exothermic reactions. almacgroup.comnih.gov This methodology allows for rapid optimization and can be scaled up by "numbering up" (running multiple reactors in parallel) or by operating the system for longer periods. almacgroup.com The integration of multiple synthetic steps, such as precursor synthesis followed immediately by alkylation without intermediate purification, is a key advantage of telescoped continuous flow processes. nih.gov
Advanced Synthetic Strategies for Derivatives and Analogues
The this compound structure serves as a versatile scaffold for the development of more complex molecules. The two primary sites for modification are the aromatic ring and the second nitrogen atom of the piperazine ring.
Functional Group Interconversions on the Aromatic Moiety
Functional group interconversion (FGI) is the process of converting one functional group into another. imperial.ac.uk The iodine atom on the benzyl (B1604629) group is an excellent handle for such transformations, primarily through transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making it highly reactive in reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.
Suzuki Coupling: Reacting this compound with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base can generate biaryl derivatives.
Sonogashira Coupling: Palladium- and copper-catalyzed coupling with a terminal alkyne introduces an alkynyl substituent at the 4-position of the benzyl ring.
Heck Coupling: Reaction with an alkene under palladium catalysis can form a new carbon-carbon double bond.
Nitrile Formation: The iodide can be displaced by a cyanide source, such as potassium cyanide, to introduce a nitrile group. vanderbilt.edu
These transformations allow for the systematic exploration of the chemical space around the aromatic moiety, enabling the synthesis of a wide array of analogues. solubilityofthings.comfiveable.meorganic-chemistry.org
Table 2: Potential Functional Group Interconversions at the Aromatic Iodine
| Reaction Type | Reagents | Resulting Functional Group |
|---|---|---|
| Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | Aryl, Heteroaryl |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu catalyst | Alkynyl |
| Heck Coupling | Alkene, Pd catalyst, Base | Alkenyl |
Modifications at the Piperazine Nitrogen
The piperazine ring itself offers another site for structural modification. nih.gov While the target compound contains a methyl group at the N4 position, analogues can be synthesized by altering this substituent. This is typically achieved by starting with piperazine or 1-benzylpiperazine (B3395278) and performing sequential alkylations.
For example, starting with 1-(4-iodobenzyl)piperazine (B2651164) (formed by reacting piperazine with 4-iodobenzyl chloride), the secondary amine can be reacted with a variety of electrophiles. Reductive amination with aldehydes or ketones, or direct alkylation with other alkyl halides, can introduce diverse functional groups at the N4 position. The introduction of different substituents on the piperazine nitrogen has been shown to significantly influence the properties of molecules in various chemical series. nih.gov
Hybridization Strategies with Other Bioactive Scaffolds
Molecular hybridization is a powerful strategy in drug discovery, aiming to combine two or more pharmacophoric units from different bioactive compounds into a single hybrid molecule. This approach can lead to compounds with improved affinity, selectivity, or a modified biological activity profile compared to the parent molecules. The this compound moiety has been utilized as a versatile building block in the construction of such hybrid molecules.
One notable example involves the integration of the piperazine scaffold with a 4-nitroimidazole (B12731) core, connected via a 1,2,3-triazole linker. This was achieved through a click chemistry approach, reacting a terminal alkyne derivative of 1-(N1-benzyl-2-methyl-4-nitro-imidazole-5-yl)-4-(prop-2-yn-1-yl)piperazine with various azides. nih.gov This strategy allows for the creation of a library of hybrid compounds with potential applications in medicinal chemistry. nih.gov
Another hybridization approach is demonstrated in the synthesis of Iozapine, which incorporates the 4-methylpiperazine group into a dibenzo[b,e] nih.govresearchgate.netdiazepine (B8756704) framework. nih.gov Although the iodo-substituent in Iozapine is on the diazepine ring, this synthesis illustrates the principle of combining the piperazine unit with complex heterocyclic systems to generate novel molecular structures.
The concept of hybridizing piperidine (B6355638) or piperazine moieties is also extensively explored in the development of multifunctional agents for conditions like Alzheimer's disease. For instance, the benzylpiperidine group of the drug donepezil (B133215) has been replaced with or linked to other bioactive fragments, such as ferulic acid or flavonoid scaffolds, to create hybrids with dual or multiple modes of action. semanticscholar.org These examples, while not directly employing this compound, underscore the broad applicability of the underlying hybridization principle.
A summary of representative hybridization strategies is presented in the table below.
| Bioactive Scaffold | Linker/Fusion Strategy | Resulting Hybrid Class | Reference |
| 4-Nitroimidazole | 1,2,3-Triazole | Nitroimidazole-piperazinyl-triazoles | nih.gov |
| Dibenzo[b,e] nih.govresearchgate.netdiazepine | Direct Fusion | Iozapine | nih.gov |
| Ferulic Acid | Amide Bond | Donepezil-ferulic acid hybrids | semanticscholar.org |
| Flavonoid | Various Linkers | Donepezil-flavonoid hybrids | semanticscholar.org |
Stereoselective Synthesis and Chiral Resolution Techniques for Analogues
The introduction of stereocenters into analogues of this compound can significantly impact their biological activity. Consequently, methods for stereoselective synthesis and the resolution of racemic mixtures are of paramount importance.
Stereoselective Synthesis:
The asymmetric synthesis of piperazine derivatives can be approached through various catalytic methods. These include catalytic enantioselective approaches that build the chiral piperazine ring from achiral precursors. rsc.org For instance, palladium-catalyzed asymmetric tandem allylic substitution has been used to create optically active 2-vinylpiperazine derivatives. rsc.org Another strategy involves the diastereoselective intramolecular hydroamination of aminoalkenes, which can be synthesized from homochiral starting materials like cyclic sulfamidates, to yield disubstituted piperazines. rsc.org
A highly stereoselective one-pot, three-component reaction has been reported for the synthesis of highly substituted piperazines. This method involves the SN2-type ring-opening of an N-activated aziridine (B145994) with an aniline (B41778), followed by a palladium-catalyzed annulation with a propargyl carbonate, affording products with excellent diastereoselectivity and enantioselectivity (de, ee >99%). acs.org
Asymmetric lithiation of N-Boc protected piperazines using a chiral ligand like (-)-sparteine, followed by trapping with an electrophile, offers a direct route to enantiopure α-substituted piperazines. nih.gov This method's success is highly dependent on the nature of the electrophile and the substituent on the distal nitrogen atom. nih.gov
Chiral Resolution:
For racemic mixtures of piperazine analogues, chiral resolution is a common strategy to separate the enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used analytical and preparative technique. Polysaccharide-based CSPs, such as Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralcel OJ (cellulose tris(4-methylbenzoate)), have demonstrated effectiveness in resolving 1,4-disubstituted piperazine derivatives. nih.gov The separation is influenced by factors like lipophilicity and steric interactions between the analyte and the chiral selector. nih.gov
Another classical resolution method involves the formation of diastereomeric salts. A racemic mixture of a basic piperazine analogue can be reacted with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid. libretexts.org The resulting diastereomeric salts often exhibit different solubilities, allowing for their separation by fractional crystallization. libretexts.orgwikipedia.org The desired enantiomer can then be recovered by treating the separated diastereomeric salt with a base. Conversely, acidic analogues can be resolved using a chiral base. libretexts.org
The table below summarizes key techniques for obtaining stereochemically pure piperazine analogues.
| Technique | Description | Key Features | Reference(s) |
| Catalytic Asymmetric Synthesis | Use of chiral catalysts to induce enantioselectivity in ring formation or functionalization. | Can directly produce enantiomerically enriched products from achiral starting materials. | rsc.org |
| Diastereoselective Synthesis | Use of chiral auxiliaries or substrates to control the stereochemical outcome of a reaction. | Often provides high levels of stereocontrol. | rsc.org |
| Asymmetric Lithiation-Trapping | Deprotonation with a chiral base followed by reaction with an electrophile. | Direct functionalization of the piperazine ring. | nih.gov |
| Chiral HPLC | Chromatographic separation using a chiral stationary phase. | Widely applicable for both analytical and preparative separations. | nih.gov |
| Diastereomeric Salt Formation | Formation of salts with a chiral resolving agent, followed by separation via crystallization. | A classical and often scalable method. | libretexts.orgwikipedia.org |
Structure Activity Relationship Sar Investigations of 1 4 Iodobenzyl 4 Methylpiperazine and Its Analogues
Impact of Aromatic Substituent Variations on Research Activity
The benzyl (B1604629) ring of the 1-(4-Iodobenzyl)-4-methylpiperazine scaffold is a primary site for modification to probe interactions with biological targets. The nature, position, and electronic properties of substituents on this aromatic ring can dramatically alter the compound's activity.
Halogenation of the aromatic ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, which affects cell permeability and binding affinity. The specific halogen atom—iodine, bromine, chlorine, or fluorine—plays a distinct role.
In arylpiperazine derivatives, halogen substitutions have been shown to influence receptor affinity. uninet.edu The properties of halogens vary significantly down the group in the periodic table. Fluorine is small and highly electronegative, often participating in hydrogen bonds. In contrast, iodine is large, highly polarizable, and less electronegative, making it a strong participant in halogen bonding—an interaction where the electrophilic region on the halogen interacts with a nucleophilic site on a receptor.
Studies on related arylpiperazines have indicated that arylpiperazines with halogen substitutions at certain benzene (B151609) positions can have a higher affinity for specific receptors like the 5-HT2A receptor. uninet.edu The substitution of halogen atoms on the benzene ring has been noted to have a substantial impact on the anti-tumor activity of some piperazine-containing compounds, with fluorine-substituted compounds showing excellent activity in certain series. nih.gov The choice of halogen can fine-tune the electronic and steric profile of the ligand, thereby optimizing its fit and interaction with the target protein.
Table 1: Comparison of Halogen Properties and Their Influence on Molecular Interactions
| Halogen | Atomic Radius (pm) | Electronegativity (Pauling Scale) | Lipophilicity Contribution (π value) | Primary Interaction Type |
| Fluorine (F) | 42 | 3.98 | +0.14 | Hydrogen Bonding, Dipole-Dipole |
| Chlorine (Cl) | 79 | 3.16 | +0.71 | Halogen Bonding, Dipole-Dipole |
| Bromine (Br) | 94 | 2.96 | +0.86 | Halogen Bonding, van der Waals |
| Iodine (I) | 115 | 2.66 | +1.12 | Strong Halogen Bonding, van der Waals |
Note: π values represent the contribution of a substituent to the lipophilicity of a parent compound.
Beyond halogens, other substituents on the aromatic ring significantly affect biological recognition. The position of the substituent (ortho, meta, or para) and its electron-donating or electron-withdrawing nature are critical. nih.gov For arylpiperazines targeting serotonin (B10506) receptors, it has been observed that strong electrotopologic or electronegative substituents are important for interaction with both 5-HT1A and 5-HT2A receptors. uninet.edu
In one series of serotonin and noradrenaline reuptake inhibitors, retaining a 2-chlorophenyl or 2-ethoxyphenyl substituent while replacing the other phenyl ring with heterocycles generally led to a decrease in potency. lookchem.com This highlights the specific spatial and electronic requirements of the binding pocket. For σ1 receptor ligands based on a benzylpiperazine structure, a 4-methoxy group on the benzyl ring was identified as a key feature in a potent and selective lead compound. nih.gov The methoxy (B1213986) group can act as a hydrogen bond acceptor, contributing to binding affinity. The introduction of various other groups allows for the exploration of different regions of the binding site to enhance activity and selectivity.
Table 2: Effect of Aromatic Substitution on the Activity of Benzylpiperazine Analogues
| Substituent Type | Position | General Effect on Activity | Rationale |
| Electron-Withdrawing (e.g., -Cl, -CF₃) | Ortho, Meta | Can increase affinity for certain serotonin receptors. uninet.edu | Alters the electronic distribution of the ring, potentially enhancing interactions with electron-rich residues in the binding pocket. |
| Electron-Donating (e.g., -OCH₃, -CH₃) | Para | Can enhance affinity for certain targets like the σ1 receptor. nih.gov | Can act as a hydrogen bond acceptor or engage in hydrophobic interactions, improving binding. |
| Heterocycles | N/A | Often leads to a loss of potency against certain transporters. lookchem.com | Changes the steric and electronic profile significantly, which may not be favorable for the target binding site. |
Effects of Piperazine (B1678402) Ring Modifications on Research Activity
The piperazine ring is not merely a linker; it is a critical pharmacophoric element. Its conformation and the nature of its substituents are pivotal for biological activity.
The nitrogen atoms of the piperazine ring are key interaction points. The N-substituent on the piperazine ring, such as the methyl group in this compound, can be modified to explore its impact on potency and selectivity. Research on related piperazine derivatives shows that this position can accommodate a variety of groups. nih.gov For instance, in a series of dopamine (B1211576) D3 receptor ligands, incorporating different indole (B1671886) rings via a linker to the piperazine nitrogen was well-tolerated and, in some cases, led to high affinity and selectivity. nih.gov
The basicity of the piperazine nitrogen atoms can also be a factor. However, in some series, a reduction in the basicity of the nitrogen atom connected to the aromatic moiety did not negatively impact receptor affinity, suggesting that this nitrogen may not be involved in crucial hydrogen bonding or ionic interactions for those specific targets. nih.gov In other cases, replacing the piperazine ring with alternatives like aniline (B41778) or piperidine (B6355638) weakened activity, indicating that the second nitrogen atom is favorable as a hydrogen bond acceptor. nih.gov The size of the N-substituent can also be a determining factor, with activity sometimes decreasing as the substituent gets larger. nih.gov
Table 3: Impact of N-Substitution on Piperazine Analogues' Activity
| N-Substituent | Target/Activity | Observed Effect | Reference |
| Substituted Indole Rings (via linker) | Dopamine D3 Receptor | Maintained or enhanced affinity and selectivity. | nih.gov |
| Propyl Group | M1 Muscarinic Receptor | Showed reasonable antagonist activity in a specific series. | nih.gov |
| Larger Alkyl/Aromatic Groups | General Anti-tumor Activity | Can lead to decreased activity. | nih.gov |
| Propylsulfonyl Group | Glycine Transporter-1 (GlyT-1) | Resulted in potent inhibitors. | researchgate.net |
The conformation of the piperazine ring, which typically exists in a chair conformation, is vital for orienting the substituents in the correct spatial arrangement for optimal receptor binding. The flexibility of the piperazine ring can be a disadvantage if it allows the molecule to adopt inactive conformations. To investigate this, researchers often synthesize analogues with more rigid or flexible cores.
For example, in the study of anti-influenza compounds like nucleozin (B1677030), replacing the flexible piperazine ring with a more rigid bicyclic system, 2,5-diazabicyclo[2.2.1]heptane (DBH), has been explored. plos.org It has been suggested that the rigidity of the DBH system can lead to better binding ability compared to flexible piperazine analogues. plos.org Conversely, increasing flexibility by replacing the piperazine ring with an ethylenediamine (B42938) group led to a loss of activity, highlighting the need for the constrained conformation provided by the piperazine ring to maintain the biological effect of those specific compounds. plos.orgresearchgate.net These studies underscore that the conformational integrity of the piperazine ring is essential for maintaining the precise geometry required for molecular recognition at the target site.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds and for providing insights into the structural features that are most important for activity.
For piperazine derivatives, QSAR models have been successfully developed to predict various biological activities. nih.govresearchgate.net The process involves calculating a set of molecular descriptors for a series of compounds and then using statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, to build a mathematical model. nih.govmdpi.comwu.ac.th
Descriptors can be categorized as:
Physicochemical: e.g., LogP (lipophilicity), molar refractivity.
Electronic: e.g., dipole moment, partial charges.
Topological: Describing atomic connectivity and molecular shape.
Geometrical (3D): Describing the 3D structure of the molecule.
A QSAR study on mono-substituted 4-phenylpiperazines successfully modeled their in vivo effects on the dopaminergic system using physicochemical descriptors. nih.gov The resulting models provided a comprehensive understanding of the biological response. nih.gov Similarly, a QSAR model was developed to predict the anti-influenza activity of nucleozin analogues, which correctly predicted that more flexible analogues would be less active. researchgate.net The robustness and predictive power of a QSAR model are typically validated through internal (e.g., cross-validation) and external validation using a test set of compounds not included in the model development. mdpi.com These predictive models are powerful tools that can guide the rational design of more potent and selective this compound analogues.
Table 4: Conceptual Framework of a QSAR Model for Piperazine Derivatives
| Component | Description | Example |
| Dataset | A series of piperazine analogues with measured biological activity (e.g., IC₅₀, Kᵢ). | 30-50 benzylpiperazine derivatives with known receptor binding affinities. |
| Molecular Descriptors | Numerical values representing various properties of the molecules. | Lipophilicity (LogP), Molecular Weight, Sum of atomic polarizabilities, Dipole moment. |
| Statistical Method | Algorithm used to create the mathematical equation linking descriptors to activity. | Partial Least Squares (PLS), Multiple Linear Regression (MLR), Artificial Neural Networks (ANN). wu.ac.th |
| QSAR Equation | The resulting model. | pIC₅₀ = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ... |
| Validation | Statistical tests to ensure the model is robust and predictive. | Cross-validation (q²), external test set prediction (R²_pred). mdpi.com |
Based on the comprehensive search results, there is a significant lack of specific published research data on the molecular interactions and mechanistic actions of the exact compound This compound as required by the detailed outline.
The search results frequently identify related but structurally distinct compounds, such as:
1-(4-Iodobenzoyl)-4-methylpiperazine : Contains a carbonyl group, making it an amide.
1-(4-Iodophenyl)-4-methylpiperazine : Lacks the benzyl methylene (B1212753) bridge.
Other piperazine derivatives with different substituents or core structures studied for their effects on various receptors and enzymes.
Information regarding in vitro binding assays, dissociation constants, selectivity profiling, modulation of intracellular signaling pathways, enzyme inhibition, and allosteric modulation is available for these related compounds but not for this compound itself.
Due to the strict instruction to focus solely on "this compound" and to not introduce information on other compounds, it is not possible to generate a scientifically accurate article that adheres to the provided outline. The necessary data for each specified section and subsection for this particular molecule is not present in the available search results.
Therefore, the request cannot be fulfilled as specified.
Molecular Interactions and Mechanistic Research of 1 4 Iodobenzyl 4 Methylpiperazine
Molecular Mechanism of Action in Cell-Based Research Models
Extensive searches of scientific literature and databases have revealed a significant lack of publicly available research on the specific molecular mechanisms of action for the compound 1-(4-Iodobenzyl)-4-methylpiperazine . As of the current date, there are no published studies detailing its effects on apoptosis induction, cell cycle arrest, or the inhibition of cell proliferation in cell-based research models.
While research into the anticancer properties of various piperazine (B1678402) derivatives is an active field, the findings are highly specific to the individual molecular structures of the compounds tested. The existing body of research on related but distinct piperazine-containing molecules cannot be directly extrapolated to predict the biological activities of this compound.
For context, studies on other piperazine derivatives have shown a range of biological activities. For instance, certain benzothiazole-piperazine derivatives have been found to induce apoptosis and cause cell cycle arrest at the subG1 phase in cancer cell lines. nih.gov Similarly, some piperazine-linked bergenin (B1666849) hybrids have demonstrated the ability to arrest the cell cycle and induce apoptosis by regulating the expression of key proteins. nih.gov Research into benzhydryl piperazine derivatives has also indicated cytotoxic effects against various cancer cell lines. jneonatalsurg.com
However, it is crucial to reiterate that these findings are not associated with this compound. The specific molecular interactions and mechanistic pathways of this compound remain uninvestigated in the available scientific literature. Therefore, no detailed research findings or data tables on its molecular mechanism of action can be provided at this time.
Advanced Research Applications of 1 4 Iodobenzyl 4 Methylpiperazine in Chemical Biology
Development as a Chemical Probe for Target Identification
The utility of 1-(4-Iodobenzyl)-4-methylpiperazine as a chemical probe is primarily centered on its function as a precursor for creating more complex molecules designed for target identification and validation. The presence of the iodine atom is a key feature, enabling straightforward modification for various labeling techniques.
A significant application of this compound is in the field of positron emission tomography (PET) imaging, where it serves as a precursor for the synthesis of radiolabeled ligands. The iodine atom on the benzyl (B1604629) ring is amenable to radioiodination or can be replaced with other radionuclides through stannylated intermediates. These radiolabeled derivatives are instrumental in visualizing and quantifying the density and distribution of specific biological targets in living organisms.
One of the most prominent examples of its use is in the development of ligands for the sigma-1 (σ1) receptor, a protein implicated in a variety of neurological disorders. For instance, the compound has been utilized as a starting material for the synthesis of [¹¹C]4-(4-fluorobenzyl)-1-(4-iodobenzyl)piperazine, a PET tracer designed for imaging σ1 receptors in the brain. The synthesis involves a multi-step process where this compound is a key intermediate.
Furthermore, derivatives of this compound have been developed as potential imaging agents for other targets. Research has shown that related benzylpiperazine structures can be radiolabeled with isotopes like carbon-11 (B1219553) or fluorine-18 (B77423) to create PET tracers for studying conditions such as Alzheimer's disease and other neurodegenerative disorders. The general strategy involves leveraging the core structure of this compound to build more complex molecules with high affinity and selectivity for the target of interest.
Table 1: Examples of Radiolabeled Probes Derived from this compound Precursors
| Radiotracer Name | Target | Application |
|---|---|---|
| [¹¹C]4-(4-fluorobenzyl)-1-(4-iodobenzyl)piperazine | Sigma-1 (σ1) Receptor | PET imaging of the brain in neurological disorders. |
| Radioiodinated Benzylpiperazine Derivatives | Various CNS Receptors | Preclinical imaging and target engagement studies. |
In the context of affinity labeling, this compound primarily functions as a scaffold for the creation of more complex affinity-based probes. While not an affinity label itself, its structure is readily modifiable to incorporate photoreactive groups or other functionalities that can form covalent bonds with a biological target upon binding. This allows for the irreversible labeling and subsequent identification of the target protein.
The benzylpiperazine core is a common motif in ligands for various receptors, and the iodo-benzyl group provides a convenient point for chemical modification. Researchers can synthesize derivatives that retain high affinity for the target while also carrying a latent reactive group, which can be activated by light (photo-affinity labeling) to form a covalent linkage. This technique is invaluable for confirming drug-target interactions and for identifying unknown binding partners of a ligand.
Utilization in High-Throughput Screening Campaigns for Ligand Discovery
While this compound itself is not typically used as a direct participant in high-throughput screening (HTS) campaigns, it plays a crucial role as a foundational building block for the synthesis of compound libraries that are subsequently screened. The principles of combinatorial chemistry are often applied to the this compound scaffold to generate a large number of diverse, yet structurally related, molecules.
These libraries can then be screened against a specific biological target to identify "hit" compounds with the desired activity. The versatility of the benzylpiperazine core allows for the introduction of a wide range of chemical substituents at various positions, leading to a diverse set of molecules with different physicochemical properties and biological activities. This approach accelerates the discovery of novel ligands for a wide array of proteins.
Role as a Synthetic Intermediate for Complex Bioactive Molecules
The role of this compound as a synthetic intermediate is one of its most critical applications in medicinal chemistry. Its structure provides a versatile platform for the construction of more elaborate molecules with potential therapeutic properties. The iodine atom is particularly useful as it can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig reactions) to introduce new carbon-carbon or carbon-heteroatom bonds.
This chemical reactivity allows for the systematic modification of the benzylpiperazine scaffold to explore structure-activity relationships (SAR) and optimize ligand properties such as affinity, selectivity, and pharmacokinetic profiles. For example, it has been used as a key intermediate in the synthesis of novel inhibitors of enzymes and modulators of receptors implicated in various diseases.
Application in Studies of Disease Pathophysiology in Preclinical Models (e.g., Neurological Disorders, Oncological Models, Mycobacterial Infections)
Derivatives of this compound have been evaluated in a range of preclinical models to investigate their potential therapeutic effects and to better understand the pathophysiology of various diseases.
Neurological Disorders: As previously mentioned, the development of PET tracers from this compound precursors has been instrumental in studying sigma-1 receptors in the context of neurological and psychiatric conditions. These imaging studies in animal models help to elucidate the role of these receptors in disease progression and to assess the target engagement of potential new drugs.
Oncological Models: The benzylpiperazine moiety is found in a number of compounds with anticancer activity. Synthetic strategies utilizing this compound as a starting material have led to the creation of novel compounds that have been tested in various cancer cell lines and animal models of cancer. These studies aim to identify new therapeutic agents that can inhibit tumor growth or induce cancer cell death.
Mycobacterial Infections: Research has also explored the potential of benzylpiperazine derivatives in combating mycobacterial infections, such as tuberculosis. In one study, a series of benzylpiperazine-based compounds were synthesized and evaluated for their activity against Mycobacterium tuberculosis. While this compound itself was not the final active compound, it represents the type of core structure that can be elaborated upon to generate potent anti-mycobacterial agents.
Table 2: Preclinical Applications of this compound Derivatives
| Disease Model | Application | Key Findings |
|---|---|---|
| Neurological Disorders | Development of PET tracers for sigma-1 receptors. | Enabled in vivo visualization and quantification of receptor density in preclinical models. |
| Oncological Models | Synthesis of novel anticancer agents. | Derivatives have shown activity against various cancer cell lines. |
| Mycobacterial Infections | Development of antitubercular agents. | Benzylpiperazine scaffold is a promising starting point for novel anti-mycobacterial drugs. |
Computational and Theoretical Studies of 1 4 Iodobenzyl 4 Methylpiperazine
Molecular Docking Simulations for Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule (ligand), such as 1-(4-Iodobenzyl)-4-methylpiperazine, might bind to a specific protein target. These simulations are instrumental in understanding the binding mode and affinity of a ligand, providing a static snapshot of the potential interaction.
Protein-Ligand Interaction Analysis
The binding of this compound to a protein's active site is governed by a variety of non-covalent interactions. These interactions collectively contribute to the stability of the protein-ligand complex.
Hydrogen Bonding: The piperazine (B1678402) nitrogen atoms of this compound can act as hydrogen bond acceptors, while any N-H groups on the piperazine ring, if protonated, could act as hydrogen bond donors. These interactions with polar amino acid residues in a protein's active site are crucial for anchoring the ligand.
Hydrophobic Interactions: The benzyl (B1604629) and methyl groups of the molecule are nonpolar and tend to interact favorably with hydrophobic amino acid residues such as valine, leucine, and isoleucine. These interactions are driven by the entropic gain from the release of ordered water molecules from the binding site.
Pi-Stacking: The iodobenzyl group contains an aromatic phenyl ring that can engage in pi-stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. This can involve parallel or T-shaped stacking, further stabilizing the ligand within the binding pocket. The iodine atom, being a large and polarizable halogen, can also participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen.
Table 1: Potential Protein-Ligand Interactions for this compound
| Interaction Type | Molecular Moiety | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Piperazine Nitrogens | Aspartic Acid, Glutamic Acid, Serine, Threonine |
| Hydrophobic Interactions | Benzyl and Methyl Groups | Valine, Leucine, Isoleucine, Alanine |
| Pi-Stacking | Iodobenzyl Ring | Phenylalanine, Tyrosine, Tryptophan |
| Halogen Bonding | Iodine Atom | Aspartate, Glutamate, Backbone Carbonyls |
Identification of Key Active Site Residues
Through molecular docking simulations, it is possible to identify the specific amino acid residues within a protein's active site that are critical for the binding of this compound. By analyzing the docked pose of the ligand, researchers can pinpoint which residues form the aforementioned hydrogen bonds, hydrophobic contacts, and pi-stacking interactions. This information is vital for understanding the basis of molecular recognition and for designing more potent and selective inhibitors. For instance, in studies of similar phenylpiperazine derivatives, key interactions with specific residues in the active sites of targets like topoisomerase II have been identified. semanticscholar.org
Molecular Dynamics Simulations for Conformational Analysis and Stability
While molecular docking provides a static view of the binding event, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of both the ligand and the protein, as well as the stability of their complex.
For this compound, MD simulations can reveal how the molecule adapts its conformation to fit optimally within the binding pocket. These simulations can also assess the stability of the key interactions identified through docking. For example, the persistence of hydrogen bonds and the fluctuation of distances between interacting moieties over the simulation time can be monitored. A stable binding mode is typically characterized by minimal root-mean-square deviation (RMSD) of the ligand from its initial docked pose over the course of the simulation. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of a molecule. These calculations are fundamental for predicting various chemical properties and reactivity.
DFT has been employed to study the geometric and electronic properties of related piperazine compounds. windows.net For this compound, DFT calculations can optimize the molecular geometry and compute the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov
The distribution of these orbitals provides further insights. The HOMO region indicates the area from which an electron is most likely to be donated (nucleophilic character), while the LUMO region shows where an electron is most likely to be accepted (electrophilic character). This information is valuable for understanding potential reaction mechanisms and interactions with biological targets. nih.gov
Table 2: Representative Quantum Chemical Properties for a Piperazine Derivative (Analogous to this compound)
| Parameter | Description | Illustrative Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |
| HOMO-LUMO Gap | Indicator of chemical reactivity | 4.4 eV |
| Dipole Moment | Measure of the molecule's overall polarity | 2.5 D |
Note: The values in this table are illustrative and based on typical ranges for similar organic molecules. Actual values for this compound would require specific DFT calculations.
Ligand-Based Drug Design Approaches
In the absence of a known 3D structure of a protein target, ligand-based drug design methods become particularly useful. One such method is pharmacophore modeling.
A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to bind to a specific target and elicit a biological response. For a series of active compounds, a pharmacophore model can be generated by identifying the common chemical features, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings, and their spatial arrangement.
For this compound, a pharmacophore model could be developed based on its key structural elements. This model would likely include a hydrophobic feature corresponding to the benzyl group, a hydrogen bond acceptor feature for the piperazine nitrogen, and an aromatic ring feature. Such a model can then be used to virtually screen large chemical databases to identify other molecules with a similar pharmacophoric pattern, potentially leading to the discovery of new and diverse chemical scaffolds with similar biological activity. biorxiv.org
Analytical Methodologies for Research and Characterization of 1 4 Iodobenzyl 4 Methylpiperazine
Chromatographic Techniques for Purity and Identity Confirmation
Chromatographic methods are paramount for separating 1-(4-Iodobenzyl)-4-methylpiperazine from any unreacted starting materials, byproducts, or impurities, thereby allowing for its purification and the assessment of its purity. Coupled with mass spectrometry, these techniques are powerful tools for confirming the compound's identity.
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound. A reversed-phase HPLC method is typically employed for piperazine (B1678402) derivatives. researchgate.netnih.gov The separation is generally achieved on a C18 column, which separates compounds based on their hydrophobicity. The iodobenzyl group in the molecule provides a strong chromophore, making UV detection a suitable and straightforward method for quantification. jocpr.com
A typical analysis would involve dissolving the compound in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), and injecting it into the HPLC system. A gradient elution, starting with a higher polarity mobile phase (e.g., water with a buffer like ammonium (B1175870) formate) and gradually increasing the proportion of an organic solvent (e.g., acetonitrile), would effectively separate the target compound from more polar or less polar impurities. nih.govrsc.org The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all observed peaks.
Table 1: Illustrative HPLC Parameters for Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |
| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Formate | Aqueous component for polar elution. |
| Mobile Phase B | Acetonitrile or Methanol | Organic component for non-polar elution. |
| Elution | Gradient (e.g., 5% to 95% B over 20 min) | To separate compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. |
| Detection | UV at ~254 nm | The aromatic ring provides strong UV absorbance for detection. |
| Injection Volume | 5-20 µL | Standard volume for analytical HPLC. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for confirming the identity and purity of volatile and thermally stable compounds. For piperazine derivatives, GC-MS provides both retention time data from the GC and a fragmentation pattern (mass spectrum) from the MS, which serves as a molecular fingerprint. nih.govnih.gov
In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column (e.g., a 5% phenyl/95% methylpolysiloxane phase). nih.gov After separation, the compound enters the mass spectrometer, where it is ionized, commonly by electron impact (EI) at 70 eV. nih.gov The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would include:
Benzylic cleavage: The most prominent fragmentation would likely be the cleavage of the bond between the benzyl (B1604629) CH₂ group and the piperazine nitrogen, yielding a stable iodobenzyl cation (m/z 217) or a tropylium (B1234903) ion derivative.
Piperazine ring fragmentation: The piperazine ring can undergo cleavage to produce characteristic fragments. A common fragment for N-methylpiperazine containing structures is the N-methyl aziridinium (B1262131) ion or related fragments around m/z 57, 70, or 83. miamioh.edu
The molecular ion peak (M⁺) at m/z 316 might be observed, though it could be weak or absent in electron impact ionization for such structures. nih.gov
Table 2: Predicted Key Fragments in GC-MS Analysis
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Significance |
|---|---|---|
| 316 | [C₁₂H₁₇IN₂]⁺ | Molecular Ion (M⁺) |
| 217 | [C₇H₆I]⁺ | Iodobenzyl cation from benzylic cleavage. |
| 99 | [C₅H₁₁N₂]⁺ | Piperazine fragment [M - C₇H₆I]⁺. |
| 91 | [C₇H₇]⁺ | Tropylium ion (from potential rearrangement of benzyl fragment). |
| 70 | [C₄H₈N]⁺ | Piperazine ring fragment. |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of mass spectrometry. It is particularly useful for compounds that may not be suitable for GC due to low volatility or thermal instability. mdpi.commdpi.com Using a soft ionization technique like Electrospray Ionization (ESI), LC-MS typically generates a protonated molecular ion [M+H]⁺, allowing for unambiguous confirmation of the molecular weight. nih.gov
For this compound (Molecular Weight: 316.18 g/mol ), analysis by LC-MS in positive ESI mode would be expected to show a prominent ion at m/z 317.1. nih.gov Tandem mass spectrometry (LC-MS/MS) can be used for further structural confirmation by selecting the parent ion (m/z 317.1) and subjecting it to collision-induced dissociation to generate specific product ions, similar to the fragmentation seen in GC-MS. mdpi.comnih.gov
Spectroscopic Methods in Structural Elucidation
Spectroscopic methods are indispensable for the de novo structural elucidation of molecules. They probe the chemical environment of atoms and the nature of chemical bonds within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework. muni.cz For this compound, the expected signals in deuterated chloroform (B151607) (CDCl₃) would be as follows:
¹H NMR: The spectrum would show a singlet for the N-methyl protons, two distinct multiplets for the eight piperazine ring protons, a singlet for the two benzylic protons, and a characteristic AA'BB' pattern (two doublets) for the four protons on the 1,4-disubstituted aromatic ring. muni.cznih.gov
¹³C NMR: The spectrum would reveal distinct signals for each carbon environment: the N-methyl carbon, the piperazine ring carbons (two signals due to symmetry), the benzylic carbon, and the carbons of the iodo-substituted benzene (B151609) ring (four signals due to symmetry). muni.czresearchgate.net
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Group | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|---|
| N-CH₃ | ~2.3 | Singlet | 3H | ~46.0 |
| Piperazine CH₂ (adjacent to N-CH₃) | ~2.4 | Multiplet (br) | 4H | ~55.0 |
| Piperazine CH₂ (adjacent to N-CH₂-Ar) | ~2.5 | Multiplet (br) | 4H | ~53.0 |
| Benzyl CH₂ | ~3.45 | Singlet | 2H | ~62.0 |
| Aromatic CH (ortho to CH₂) | ~7.05 | Doublet | 2H | ~130.8 |
| Aromatic CH (ortho to I) | ~7.65 | Doublet | 2H | ~137.5 |
| Aromatic C (ipso, attached to CH₂) | - | - | - | ~138.0 |
| Aromatic C (ipso, attached to I) | - | - | - | ~91.5 |
Predicted values are based on data for analogous compounds such as 1-benzyl-4-methylpiperazine (B130345) and general substituent effects. muni.cznih.gov
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. muni.cz The IR spectrum of this compound would be expected to show several characteristic absorption bands confirming its structure.
Table 4: Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3050-3000 | C-H Stretch | Aromatic C-H |
| 2950-2800 | C-H Stretch | Aliphatic C-H (piperazine, methyl, benzyl) |
| ~2800 | C-H Stretch | N-CH₃ group |
| 1600, 1490 | C=C Stretch | Aromatic Ring |
| 1450 | CH₂ Bend | Aliphatic CH₂ |
| 1150-1000 | C-N Stretch | Aliphatic Amine |
| 850-800 | C-H Bend (out-of-plane) | 1,4-disubstituted (para) aromatic ring |
| ~500 | C-I Stretch | Aryl Iodide |
Characteristic absorption data is based on spectra of related piperazine and aromatic compounds. muni.cznist.gov
Mass Spectrometry (MS)
Mass spectrometry (MS) is a fundamental analytical technique for the characterization of this compound. It provides critical information regarding the compound's molecular weight and structural features by analyzing the mass-to-charge ratio (m/z) of its ions. Typically coupled with chromatographic methods like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique is indispensable for confirming the identity and purity of the compound in research and synthesis. scholars.directcmbr-journal.com
When subjected to ionization, typically Electron Ionization (EI) in GC-MS or Electrospray Ionization (ESI) in LC-MS, the this compound molecule (molecular formula: C₁₂H₁₇IN₂, molecular weight: 316.19 g/mol ) forms a molecular ion ([M]⁺• or [M+H]⁺). chemicalbook.comchemicalbook.com This molecular ion is often observed in the mass spectrum and serves as a primary identifier of the compound.
The structural elucidation of this compound is further accomplished through the analysis of its fragmentation pattern. The molecular ion is energetically unstable and tends to break apart into smaller, characteristic fragment ions. biosynth.com The fragmentation is primarily dictated by the weakest bonds within the molecule and the stability of the resulting fragments. For benzylpiperazine derivatives, a dominant fragmentation pathway involves the cleavage of the benzylic C-N bond (the bond between the benzyl group and the piperazine ring). libretexts.orgmiamioh.edu
Key Fragmentation Pathways:
Formation of the Iodobenzyl Cation: The most significant fragmentation is the cleavage of the bond between the benzyl carbon and the piperazine nitrogen. This results in the formation of a stable iodobenzyl cation at m/z 217. This ion is often the base peak or one of the most abundant ions in the spectrum due to the stability conferred by the aromatic ring.
Formation of the N-methylpiperazine Fragment: The other part of the molecule forms a fragment corresponding to the N-methylpiperazine group. This can be observed as the N-methylpiperazine cation at m/z 99 or as a neutral loss of 100 Da from the molecular ion. researchgate.net
Tropylium Ion Formation: The iodobenzyl cation (m/z 217) can further lose an iodine atom to form a benzyl cation at m/z 91, which can rearrange to the highly stable tropylium ion. This m/z 91 peak is a common feature in the mass spectra of compounds containing a benzyl moiety.
Piperazine Ring Fragmentation: The N-methylpiperazine fragment can also undergo further fragmentation, leading to smaller ions characteristic of the piperazine ring structure, such as ions at m/z 56 and m/z 70. nih.gov
The following table summarizes the expected key ions in the mass spectrum of this compound.
| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Significance |
| 316 | [C₁₂H₁₇IN₂]⁺ | Molecular Ion ([M]⁺) |
| 217 | [C₇H₆I]⁺ | Iodobenzyl cation (often the base peak) |
| 99 | [C₅H₁₁N₂]⁺ | N-methylpiperazine cation |
| 91 | [C₇H₇]⁺ | Tropylium ion (from the benzyl group) |
| 70 | [C₄H₈N]⁺ | Fragment from the piperazine ring |
| 56 | [C₃H₆N]⁺ | Fragment from the piperazine ring |
Radiochemical Purity Assessment in Radiolabeled Derivatives
For applications in nuclear imaging, this compound can be radiolabeled with a radioactive isotope of iodine, such as Iodine-123 (¹²³I) or Iodine-131 (¹³¹I). The resulting radiopharmaceutical must undergo stringent quality control to ensure that a high proportion of the radioactivity is bound to the desired molecule. This measure is known as radiochemical purity (RCP). nih.govresearchgate.net High RCP is critical, as radiochemical impurities, primarily in the form of free radioiodide (e.g., free [¹²³I]iodide), can lead to poor image quality and unnecessary radiation dose to non-target organs like the thyroid gland. researchgate.netymaws.com The European Pharmacopoeia often requires an RCP of not less than 92-95% for therapeutic radiopharmaceuticals. researchgate.netnih.gov
The assessment of RCP for radioiodinated derivatives of this compound is typically performed using chromatographic techniques, which separate the intact radiolabeled compound from impurities.
Common Analytical Methods:
High-Performance Liquid Chromatography (HPLC): Radio-HPLC is a powerful method for determining RCP. nih.govnih.gov A sample of the radiolabeled product is injected into an HPLC system equipped with a suitable column (e.g., reverse-phase C18) and a radioactivity detector. The system separates the components based on their affinity for the stationary and mobile phases. iaea.org A well-developed method will show distinct peaks for the radiolabeled compound and any impurities, such as free radioiodide. The retention time (Rt) of the radiolabeled benzylpiperazine derivative will be significantly longer than that of the highly polar free iodide. iaea.org
Thin-Layer Chromatography (TLC): Radio-TLC is a simpler and more rapid method for routine quality control. researchgate.netsemanticscholar.org A small spot of the radiopharmaceutical is applied to a TLC strip (e.g., Whatman paper or silica (B1680970) gel). ymaws.comsnmjournals.org The strip is then developed in a tank containing a specific solvent system (mobile phase). In a typical system, the non-polar radiolabeled compound will migrate with the solvent front, while the polar free iodide will remain at or near the origin. iaea.org After development, the strip is scanned to determine the distribution of radioactivity and calculate the percentage of activity associated with the desired compound.
The following table provides examples of chromatographic systems used for the RCP assessment of iodine-radiolabeled pharmaceuticals, which are applicable to derivatives of this compound.
| Technique | Stationary Phase | Mobile Phase | Expected Result for Labeled Compound | Expected Result for Free Iodide | Reference |
| HPLC | Reverse-Phase C18 | THF: 0.1 M NaH₂PO₄ (12:88) | Retention Time (Rt) ≈ 14 min | Retention Time (Rt) ≈ 2.5 min | iaea.org |
| TLC | Whatman 3MM Paper | n-butanol:acetic acid:water (5:2:1) | Rf ≈ 1.0 (migrates with solvent) | Rf ≈ 0.0 (remains at origin) | iaea.org |
| TLC | Whatman 1 Paper | Chloroform:Ethanol (90:10) | Migrates from origin | Remains at origin | semanticscholar.org |
| iTLC | Silicic acid paper | 0.9% Sodium Chloride | Remains at origin (Rf = 0.0) | Migrates with solvent (Rf > 0.7) | snmjournals.org |
Studies on related radioiodinated benzylpiperazine compounds, such as ¹²³I-MEL037, have demonstrated the successful application of these quality control methods to ensure the suitability of the radiotracer for in vivo imaging studies. nih.gov The stability of the radiolabeled compound is also assessed over time, as radiolysis can cause decomposition and a decrease in radiochemical purity. nih.gov
Future Research Directions and Emerging Paradigms for 1 4 Iodobenzyl 4 Methylpiperazine
Exploration of Novel Biological Targets and Therapeutic Avenues in Preclinical Research
The structural motif of 1-(4-Iodobenzyl)-4-methylpiperazine, particularly the piperazine (B1678402) ring, is a versatile scaffold in medicinal chemistry. This has led to the exploration of its derivatives against a variety of biological targets in preclinical research.
One significant area of investigation is in the field of neurodegenerative diseases. For instance, derivatives of benzylpiperazine are being explored as multi-target-directed ligands (MTDLs) for Alzheimer's disease. These compounds are designed to simultaneously interact with multiple targets involved in the disease's pathology, such as inhibiting acetylcholinesterase (AChE) and the aggregation of beta-amyloid plaques. jneonatalsurg.comresearchgate.net This multi-target approach is a promising strategy for complex diseases where a single-target drug may not be sufficient. jneonatalsurg.comresearchgate.netresearchgate.net
In the context of cancer, novel arylpiperazine derivatives are being synthesized and evaluated for their potential as androgen receptor (AR) antagonists. frontiersin.orgresearchgate.net This line of research is particularly relevant for the treatment of prostate cancer, including forms that have become resistant to current hormone therapies. researchgate.net The aim is to develop compounds that can effectively block the AR signaling pathway, which is a key driver of prostate cancer growth. researchgate.net
Furthermore, the piperazine scaffold is a component of compounds designed to inhibit tyrosinase, an enzyme involved in melanin (B1238610) production. researchgate.net This has applications in the development of agents for skin pigmentation disorders. researchgate.net Research in this area focuses on creating potent and selective tyrosinase inhibitors. researchgate.net
The sigma-1 (σ1) receptor is another important target for piperazine-based compounds. nih.gov These receptors are implicated in a range of neurological and psychiatric conditions. The development of selective σ1 receptor ligands, such as radiolabeled piperazine derivatives, is crucial for both therapeutic intervention and for use as imaging agents in positron emission tomography (PET) to study the role of these receptors in the brain. nih.gov
Integration with Advanced Omics Technologies (e.g., Proteomics, Metabolomics in Research)
The integration of advanced "omics" technologies, such as proteomics and metabolomics, is becoming indispensable for understanding the complex biological effects of compounds like this compound at a molecular level. These technologies allow for a broad, unbiased analysis of proteins and metabolites in biological systems, providing a comprehensive view of a drug's mechanism of action and its impact on cellular processes. mdpi.comnih.gov
Proteomics enables the large-scale study of proteins, including their expression levels, modifications, and interactions. In the context of this compound and its derivatives, proteomics can be used to:
Identify direct binding partners and off-target effects: By analyzing changes in the cellular proteome upon treatment with the compound, researchers can identify not only the intended target but also any unintended protein interactions.
Elucidate signaling pathways: Proteomic analyses can reveal how the compound modulates specific signaling pathways, providing insights into its functional consequences. For example, in cancer research, proteomics can help understand how a compound affects pathways related to cell proliferation, apoptosis, and metastasis. mdpi.com
Discover biomarkers: Changes in protein expression profiles in response to treatment can serve as biomarkers to predict drug efficacy or to monitor treatment response. mdpi.com
Metabolomics , the study of small molecule metabolites, provides a snapshot of the metabolic state of a cell or organism. For this compound research, metabolomics can:
Reveal metabolic reprogramming: Many diseases, including cancer, involve significant alterations in cellular metabolism. Metabolomics can show how a compound affects these metabolic pathways.
Identify mechanisms of drug synergy: When used in combination therapies, metabolomics can help to understand the synergistic effects of multiple drugs by analyzing the combined impact on metabolic networks. nih.gov
Assess drug toxicity: Changes in specific metabolic profiles can indicate potential toxic effects of a compound.
By combining proteomics and metabolomics, researchers can gain a more holistic understanding of the biological activity of this compound and its analogs. This integrated approach is crucial for advancing from preclinical findings to potential clinical applications. nih.gov
Development of Multi-Target Directed Ligands Based on the Piperazine Scaffold
The development of multi-target-directed ligands (MTDLs) represents a significant paradigm shift in drug discovery, moving away from the traditional "one-target, one-drug" approach. researchgate.net The piperazine scaffold, a key component of this compound, is particularly well-suited for the design of MTDLs due to its structural versatility, which allows for the incorporation of different pharmacophoric elements to interact with multiple biological targets. researchgate.net
This strategy is especially promising for multifactorial diseases like Alzheimer's disease (AD), where complex pathology involves multiple interacting pathways. jneonatalsurg.comresearchgate.net For instance, piperazine-based MTDLs are being designed to simultaneously inhibit acetylcholinesterase (AChE) and beta-amyloid (Aβ) aggregation, two key pathological hallmarks of AD. jneonatalsurg.comresearchgate.net Some derivatives have also shown the ability to inhibit monoamine oxidase-B (MAO-B), another relevant target in neurodegeneration. researchgate.net
The design strategy for these MTDLs often involves linking different pharmacophores to the central piperazine core. For example, a benzylpiperazine moiety might be combined with other structural motifs known to have affinity for specific targets. jneonatalsurg.comresearchgate.net In silico methods, such as molecular docking and molecular dynamics simulations, play a crucial role in the rational design and initial evaluation of these multi-target compounds. jneonatalsurg.comresearchgate.net
Preclinical studies on such piperazine-based MTDLs have shown promising results. For example, some compounds have demonstrated potent dual inhibitory activity in vitro and have shown cognitive-enhancing effects in animal models of AD. researchgate.netnih.gov These findings support the potential of the piperazine scaffold as a privileged structure for the development of effective treatments for complex diseases.
Table 1: Examples of Multi-Target Directed Ligands Based on the Piperazine Scaffold
| Compound Class | Targets | Potential Therapeutic Area |
|---|---|---|
| Benzylpiperazine Derivatives | Acetylcholinesterase (AChE), Beta-Amyloid (Aβ) Aggregation | Alzheimer's Disease |
| Piperazine-substituted Chalcones | Monoamine Oxidase-B (MAO-B), Acetylcholinesterase (AChE), BACE-1 | Neurological Disorders |
| Piperazine-2-carboxylic Acid Derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Alzheimer's Disease |
| Piperine-based Piperazine Derivatives | Cholinesterases (ChEs), BACE1, Aβ Aggregation | Alzheimer's Disease |
Advancements in Radiotracer Design and Imaging Modalities
The development of radiotracers for positron emission tomography (PET) imaging is a critical area of research for non-invasively studying biological processes in vivo. The this compound structure can be adapted for this purpose by incorporating a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F).
A key challenge in developing brain imaging agents is achieving sufficient uptake in the brain while minimizing non-specific binding. Researchers have designed and synthesized novel piperazine compounds with lower lipophilicity to improve their pharmacokinetic properties for brain imaging. nih.gov For example, a fluorinated analog, 1-(4-[¹⁸F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine, has been developed as a radioligand for imaging σ1 receptors. nih.gov Preclinical studies in mice and rats with this tracer have demonstrated high brain uptake and specific binding to σ1 receptors. nih.gov
The insights gained from PET imaging studies using such radiotracers are invaluable for understanding the role of specific targets in disease and for the development of new therapeutics. For instance, PET imaging with a σ1 receptor radiotracer has been used to investigate potential receptor dysfunction in a mouse model of Alzheimer's disease. nih.gov
Role in Mechanistic Toxicology Studies (Pre-clinical)
Preclinical toxicology studies are essential to identify potential safety concerns before a drug candidate can be tested in humans. The primary goals of these studies are to determine a safe starting dose for clinical trials, identify potential target organs for toxicity, and establish safety parameters for clinical monitoring. pacificbiolabs.com
For a compound like this compound, mechanistic toxicology studies would aim to understand how it might cause toxicity at a molecular and cellular level. This goes beyond simply observing adverse effects and seeks to elucidate the underlying biological mechanisms.
Key aspects of preclinical toxicology evaluation include:
Genotoxicity testing: In vitro tests are conducted to assess the potential for the compound to cause mutations or chromosomal damage. pacificbiolabs.com
Repeated-dose toxicity studies: These studies, typically conducted in at least one rodent and one non-rodent species, evaluate the effects of the compound after repeated administration over a period of time. pacificbiolabs.com The duration of these studies depends on the intended duration of clinical use. pacificbiolabs.com
Safety pharmacology: These studies investigate the potential effects of the compound on vital functions, such as the cardiovascular, respiratory, and central nervous systems.
By understanding the mechanisms of toxicity, researchers can potentially modify the chemical structure of the compound to mitigate these effects while retaining the desired therapeutic activity. This is a critical part of the drug development process, ensuring that new therapeutic agents have an acceptable safety profile.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(4-Iodobenzyl)-4-methylpiperazine, and how can reaction conditions (e.g., solvent, temperature) influence yield and purity?
- Methodological Answer : Synthesis typically involves alkylation of 4-methylpiperazine with 4-iodobenzyl halides. Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) enhance nucleophilic substitution efficiency . Reaction temperatures between 60–80°C minimize side reactions (e.g., dehalogenation). Post-synthesis purification via column chromatography or recrystallization (using ethanol/water mixtures) improves purity (>95%) . Yield optimization requires monitoring reaction progress via TLC or HPLC.
Q. How is this compound characterized structurally, and what spectroscopic techniques are critical for validation?
- Methodological Answer :
- NMR : and NMR confirm substitution patterns (e.g., benzylic protons at δ 3.5–4.0 ppm, piperazine ring protons at δ 2.3–3.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 331.03) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, as seen in analogous piperazine derivatives .
Q. What are the key physicochemical properties (e.g., solubility, logP) of this compound, and how do they impact in vitro assays?
- Methodological Answer :
- LogP : Predicted ~2.5 (iodine increases hydrophobicity), suggesting moderate membrane permeability .
- Solubility : Low aqueous solubility (<1 mg/mL) necessitates DMSO stock solutions for biological testing. Co-solvents (e.g., PEG-400) improve solubility in pharmacokinetic studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., receptor affinity vs. cytotoxicity) for this compound derivatives?
- Methodological Answer :
- Dose-Response Analysis : Test compound at multiple concentrations (e.g., 1 nM–100 μM) to distinguish target-specific effects from off-target toxicity .
- Selectivity Profiling : Use panels of receptor-binding assays (e.g., serotonin/dopamine receptors) to identify promiscuous interactions .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies steric clashes or unfavorable interactions in active sites .
Q. What strategies are effective for designing this compound analogs with enhanced metabolic stability while retaining target affinity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute iodine with trifluoromethyl or cyano groups to reduce metabolic oxidation .
- Piperazine Ring Modifications : Introduce sp-rich substituents (e.g., methyl or ethyl groups) to improve resistance to CYP450 enzymes .
- In Silico ADMET Prediction : Tools like SwissADME predict metabolic hotspots (e.g., benzylic positions) for targeted modifications .
Q. How do crystallographic data for structurally related piperazines inform the supramolecular assembly of this compound?
- Methodological Answer :
- Hydrogen Bonding : Analogous compounds (e.g., 1-aroyl-4-(4-methoxyphenyl)piperazines) form chains via C–H⋯O bonds, influencing crystal packing .
- Halogen Interactions : Iodine’s polarizability drives halogen bonding with electron-rich aromatic systems, which can be mapped via Mercury software .
Key Considerations for Researchers
- Contradictory Data : Discrepancies in biological assays may arise from assay conditions (e.g., cell line variability, serum protein binding). Validate findings across multiple models .
- Safety Protocols : Handle iodine-containing compounds under fume hoods due to potential volatility and thyroid toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
